molecular formula C12H13NO7 B14413644 2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate CAS No. 81325-90-8

2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate

Cat. No.: B14413644
CAS No.: 81325-90-8
M. Wt: 283.23 g/mol
InChI Key: HKYZWBKNEOZMJW-UHFFFAOYSA-N
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Description

2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate is an organic compound with a complex structure It is characterized by the presence of acetyl, methoxy, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate typically involves multiple steps. One common method includes the nitration of 3,5-dimethoxyacetophenone followed by acetylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acetylation processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl and methoxy groups can also influence the compound’s reactivity and binding affinity to specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitro-3,5-dimethoxyacetophenone: Similar structure but without the acetyl group, affecting its chemical properties and applications.

Uniqueness

2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate is unique due to the combination of acetyl, methoxy, and nitro groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

81325-90-8

Molecular Formula

C12H13NO7

Molecular Weight

283.23 g/mol

IUPAC Name

(2-acetyl-3,5-dimethoxy-6-nitrophenyl) acetate

InChI

InChI=1S/C12H13NO7/c1-6(14)10-8(18-3)5-9(19-4)11(13(16)17)12(10)20-7(2)15/h5H,1-4H3

InChI Key

HKYZWBKNEOZMJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1OC)OC)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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